![molecular formula C14H12BrNO4 B505936 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene CAS No. 929095-68-1](/img/structure/B505936.png)

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

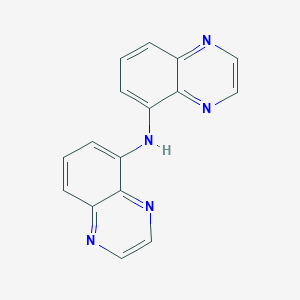

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene is a chemical compound with the CAS Number: 929095-68-1 . It has a molecular weight of 338.16 . The compound is also known by its IUPAC Name 2-bromo-4-[(4-methoxybenzyl)oxy]-1-nitrobenzene .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H12BrNO4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14(16(17)18)13(15)8-12/h2-8H,9H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 338.16 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Methods : The compound has been synthesized using various methods. Jian (2000) discussed a method for synthesizing 4-methoxy-1-nitrobenzene, a related compound, which can be an intermediate in synthesizing 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene. This involves the substitution of 4-chloro-1-nitrobenzene and reduction steps with high yields over 80% (Jian, 2000).

- Chemical Reactivity : Kulič et al. (1975) studied the azo-coupling kinetics of 4-nitrobenzenediazonium with 4-substituted phenols, indicating that methoxy groups significantly increase reactivity. This research helps understand the reactivity of nitrobenzene derivatives in chemical synthesis (Kulič, Titz, & Večeřa, 1975).

Material Science Applications

- Polymer Science : In the field of polymer science, the compound's derivatives have been investigated for various applications. For example, Du (2015) explored the synthesis of 2-hydroxycarbazole starting from 2-bromonitrobenzene, demonstrating potential in polymer and material science (Du, 2015).

- Electronic Materials : Esteves et al. (2007) examined the use of related compounds in the synthesis of tetrahydrofuran derivatives, indicating potential applications in electronic materials (Esteves, Ferreira, & Medeiros, 2007).

Environmental and Analytical Chemistry

- Atmospheric Studies : The reaction of methoxyphenols like guaiacol with hydroxyl radicals has been studied, showing the formation of nitroguaiacol isomers. Such studies are important in understanding the environmental impact and atmospheric chemistry of these compounds (Lauraguais et al., 2014).

Biomedical Research

- Photoreagents in Biology : In biomedical research, 4-nitrophenyl ethers, which are structurally similar, have been proposed as photoreagents for protein crosslinking and affinity labeling, suggesting potential biomedical applications of related compounds (Jelenc, Cantor, & Simon, 1978).

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the biochemical pathways it might affect. Benzene derivatives can participate in various reactions, including electrophilic aromatic substitution and Suzuki-Miyaura coupling , which could potentially influence multiple biochemical pathways.

Pharmacokinetics

Factors such as its molecular weight (33816 g/mol ) and potential for hydrogen bonding can influence its bioavailability.

Result of Action

The molecular and cellular effects of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene are currently unknown due to the lack of research on this compound .

Propriétés

IUPAC Name |

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14(16(17)18)13(15)8-12/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDZGDDGZLKVBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6,7-Trimethyl-2-quinazolinyl)sulfanyl]ethyl 3,5-dimethoxybenzoate](/img/structure/B505857.png)

![N-(4-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B505858.png)

![N-phenyl-N-[2-[N-(thiophene-2-carbonyl)anilino]ethyl]thiophene-2-carboxamide](/img/structure/B505861.png)

![2-(4-chlorophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B505862.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B505863.png)

![N-{4-[4-(butyrylamino)phenoxy]phenyl}butanamide](/img/structure/B505864.png)

![N-(4-chlorophenyl)-2-[4-(4-ethoxyanilino)-4-oxobutanoyl]hydrazinecarboxamide](/img/structure/B505867.png)

![N-{4-[(mesitylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B505873.png)

![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B505875.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B505876.png)